molecular formula C17H22BCl2NO4 B8129603 3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester

3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester

Cat. No.: B8129603
M. Wt: 386.1 g/mol
InChI Key: TZSRTTYQUVICBE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of 3,4-dichloro-5-(morpholinocarbonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst.

    Esterification: The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction is typically carried out under mild conditions to ensure the stability of the boronic ester group.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

    Hydrolysis: The boronic ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Acids and Bases: Employed in hydrolysis reactions.

    Oxidizing Agents: Utilized in oxidation reactions.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds.

    Hydrolysis Products: Formation of boronic acids.

    Oxidation Products: Formation of oxidized boronic derivatives.

Scientific Research Applications

3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of biologically active molecules.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species such as aryl or vinyl halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar cross-coupling reactions.

    3,4-Dichlorophenylboronic Acid Pinacol Ester: Lacks the morpholinocarbonyl group but shares similar reactivity.

    Morpholinocarbonylphenylboronic Acid Pinacol Ester: Lacks the dichloro substituents but has similar applications.

Uniqueness

3,4-Dichloro-5-(morpholinocarbonyl)phenylboronic acid pinacol ester is unique due to the presence of both dichloro and morpholinocarbonyl groups, which enhance its reactivity and specificity in chemical reactions

Properties

IUPAC Name

[2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BCl2NO4/c1-16(2)17(3,4)25-18(24-16)11-9-12(14(20)13(19)10-11)15(22)21-5-7-23-8-6-21/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSRTTYQUVICBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BCl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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